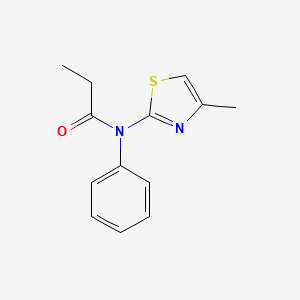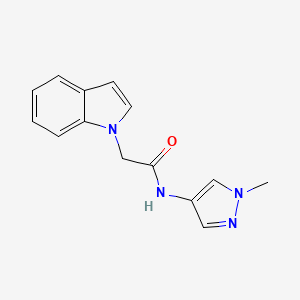![molecular formula C12H18N2OS B7548054 N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide, commonly known as ETP-101, is a novel compound that has been developed for its potential pharmacological applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ETP-101 is not fully understood. However, it has been proposed that the compound acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, ETP-101 increases the levels of endocannabinoids, leading to its biological effects.
Biochemical and Physiological Effects
ETP-101 has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. ETP-101 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, ETP-101 has been found to have potential applications in the treatment of addiction and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETP-101 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have good solubility in various solvents, making it suitable for use in different experimental systems. However, ETP-101 has some limitations for lab experiments. It has been found to have low bioavailability, which may limit its effectiveness in vivo. Additionally, ETP-101 has not been extensively studied for its potential side effects, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the research on ETP-101. One area of research is to investigate the potential applications of ETP-101 in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of ETP-101 and its potential side effects. Another area of research is to develop more potent and selective FAAH inhibitors based on the structure of ETP-101. These compounds may have improved pharmacological properties and may have potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of ETP-101 involves the reaction of 5-ethylthiophene-2-carbaldehyde with pyrrolidine-1-carboxylic acid in the presence of a catalyst. The reaction leads to the formation of ETP-101 as a white solid with a melting point of 125-127°C. The purity of the compound can be determined by using various analytical techniques such as HPLC, NMR, and mass spectroscopy.
Aplicaciones Científicas De Investigación
ETP-101 has been extensively studied for its potential pharmacological applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. ETP-101 has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-10-5-6-11(16-10)9-13-12(15)14-7-3-4-8-14/h5-6H,2-4,7-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBRLYNTTXJGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B7548040.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)


![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548066.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)